molecular formula C7H8FN B160896 3-Fluoro-N-methylaniline CAS No. 1978-37-6

3-Fluoro-N-methylaniline

Cat. No.: B160896
CAS No.: 1978-37-6
M. Wt: 125.14 g/mol
InChI Key: FHYDHJXZZQCXOX-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

3-Fluoro-N-methylaniline has several applications in scientific research:

Safety and Hazards

3-Fluoro-N-methylaniline is classified as a flammable liquid (Category 3), and it is toxic if swallowed (Acute toxicity, Oral Category 3). It can cause serious eye damage (Category 1) and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective equipment, and seeking immediate medical attention if swallowed .

Mechanism of Action

Target of Action

3-Fluoro-N-methylaniline is an organic compound that belongs to the class of aminotoluenes . These are organic aromatic compounds containing a benzene ring that carries a single methyl group and one amino group . .

Biochemical Pathways

It is used in proteomics research , suggesting that it may interact with proteins and potentially influence related biochemical pathways.

Result of Action

It has been used in the synthesis of 2-amino-1,7,9-trimethylimidazo , suggesting that it may participate in chemical reactions as a precursor or intermediate.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its physical properties such as density and refractive index can vary with temperature . .

Biochemical Analysis

Biochemical Properties

3-Fluoro-N-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates. The interaction with cytochrome P450 enzymes leads to the formation of metabolites through processes such as N-demethylation and oxidative defluorination . Additionally, flavin-containing monooxygenases (FMO) also catalyze the oxidative defluorination of this compound . These interactions highlight the compound’s role in metabolic pathways and its potential impact on biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the levels of reactive oxygen species (ROS), which in turn can affect cellular signaling and gene expression . Additionally, this compound can influence cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to the active sites of cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific enzyme and context . This binding can result in the formation of enzyme-substrate complexes, which undergo further biochemical transformations. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s effects on cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or subtle effects on cellular processes and overall physiology. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on specific biochemical pathways becomes pronounced only above certain dosage levels. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and flavin-containing monooxygenases . The compound undergoes N-demethylation and oxidative defluorination, leading to the formation of various metabolites. These metabolic reactions are essential for the compound’s biotransformation and elimination from the body. Additionally, the involvement of these enzymes in the metabolism of this compound highlights the compound’s potential interactions with other drugs and xenobiotics that share similar metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is also determined by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively influence the compound’s bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles such as the endoplasmic reticulum, where cytochrome P450 enzymes are predominantly found . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. These targeting signals and modifications are crucial for the compound’s activity and function within the cell . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-N-methylaniline can be synthesized through several methods:

Industrial Production Methods

Industrial production often involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-methylaniline is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to participate in specific reactions that similar compounds may not undergo.

Properties

IUPAC Name

3-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYDHJXZZQCXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374601
Record name 3-Fluoro-N-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-37-6
Record name 3-Fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-N-methylaniline
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Synthesis routes and methods I

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio, then cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was filtered off, yielding 174.2 g (86.6%) of 1-(3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods II

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio and cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was collected by filtration, yielding 174.2 g (86.6%) of 1-((3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods III

Procedure details

1-((3-Fluoroanilino)methyl)-1H-benzotriazole (173.9 g) was slurried in dry tetrahydrofuran. Sodium borohydride (32.5 g) was added portionwise to the mixture at room temperature. After addition was complete, the mixture was heated at reflux for 4 hours. The solution was cooled and poured slowly into 400 mL of 5 M hydrochloric acid with ice and stirred for 1 hour at room temperature. The solution pH was adjusted to 9-10 using 10 M sodium hydroxide solution. The product was extracted using diethyl ether. The ether extracts were washed successively with 1 M sodium hydroxide solution, saturated sodium chloride solution, and water. The organic phase was dried over sodium sulfate and evaporated under reduced pressure to yield 87.5 g (97%) of 3-fluoro-N-methylaniline as a colorless oil. [NMR (200 MHz, DMSO-d6): δ 2.76 (s, 3H); 3.41 (br s, 1H); 6.59-6.92 (m, 3H); 7.27 (q, J=8.0 Hz, 1H)].
Name
1-((3-Fluoroanilino)methyl)-1H-benzotriazole
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173.9 g
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32.5 g
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400 mL
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Synthesis routes and methods IV

Procedure details

1-((3-Fluoroanilino)methyl)-1H-benzotriazole (173.9 g) was slurried in dry tetrahydrofuran. Sodium borohydride (32.5 g) was added portionwise to the mixture at room temperature. After addition was complete, the mixture was heated at reflux for 4 hours. The solution was cooled and poured slowly into 400 mL of 5M hydrochloric acid with ice and stirred for 1 hour at room temperature. The solution pH was adjusted to 9-10 using 10M sodium hdyroxide solution. The product was extracted using diethyl ether. The ether extracts were washed successively with 1M sodium hydroxide solution, saturated sodium chloride solution, and water. The organic phase was dried over sodium sulfate and evaporated under reduced pressure to yield 87.5 g (97%) of 3-fluoro-N-methylaniline as a colorless oil. [NMR (200 MHz, DMSO-d6): 67 2.76 (s, 3H); 3.41 (br s, 1H); 6.59-6.92 (m, 3H); 7.27 (q, J=8.0 Hz, 1H)].
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1-((3-Fluoroanilino)methyl)-1H-benzotriazole
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173.9 g
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reactant
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32.5 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do vibrational spectroscopy techniques help us understand the structure and bonding of 3-Fluoro-N-methylaniline in both its neutral and cationic states?

A2: Infrared-ultraviolet double-resonance, autoionization-detected infrared, and infrared-photodissociation spectroscopies were employed to probe the vibrational modes of this compound in its neutral (S0) and cationic (D0) states. [] These techniques provided valuable insights into the N-H and C-H stretching vibrations, revealing characteristic shifts in frequency and intensity upon ionization. For instance, the N-H stretch exhibited a red shift and increased intensity in the cationic state, while the aromatic and methyl C-H stretches showed blue shifts and significantly reduced intensities. [] These observations, supported by density functional theory (DFT) calculations, help us understand the changes in bond strength and electron delocalization occurring upon ionization.

Q2: How does the formation of van der Waals clusters with argon atoms influence the spectroscopic properties of this compound?

A3: Studying this compound-Arn (n=1,2) van der Waals clusters offers further insights into the molecule's intrinsic properties and its interactions with surrounding environments. [] Analyzing the spectroscopic shifts and binding energies of these clusters can provide information about the preferred binding sites of argon atoms on the this compound molecule. This, in turn, can shed light on the molecule's polarity, potential hydrogen bonding interactions, and conformational preferences in different electronic states.

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